

Application Note: High-Throughput LC-MS/MS Analysis of Candesartan in Human Plasma

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Compound of Interest

Compound Name: *Candesartan Cilexetil*

Cat. No.: *B1668253*

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Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of candesartan in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 1.03 to 307.92 ng/mL and demonstrates excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Candesartan is a selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of candesartan in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of candesartan in human plasma samples.

Experimental

Materials and Reagents

- Candesartan reference standard
- Candesartan-d4 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Formic acid
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- Liquid Chromatograph (LC) system
- Triple Quadrupole Mass Spectrometer (MS/MS)
- Analytical column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 μ m) or equivalent

Standard Solutions Preparation

Stock solutions of candesartan and candesartan-d4 (internal standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solutions with a methanol-water mixture (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation. To 100 μ L of plasma sample, add 10 μ L of the internal standard working solution and 200 μ L of acetonitrile. Vortex the mixture for 1 minute to precipitate the proteins. Centrifuge the samples at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	Methanol:5mM Ammonium Acetate (70:30, v/v)
Flow Rate	0.9 mL/min
Injection Volume	10 μ L
Column Temperature	40°C
Run Time	2.5 min

Table 2: Mass Spectrometric Conditions

Parameter	Candesartan	Candesartan-d4 (IS)
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	441.1	445.0
Product Ion (m/z)	262.9	267.1
Dwell Time	200 ms	200 ms

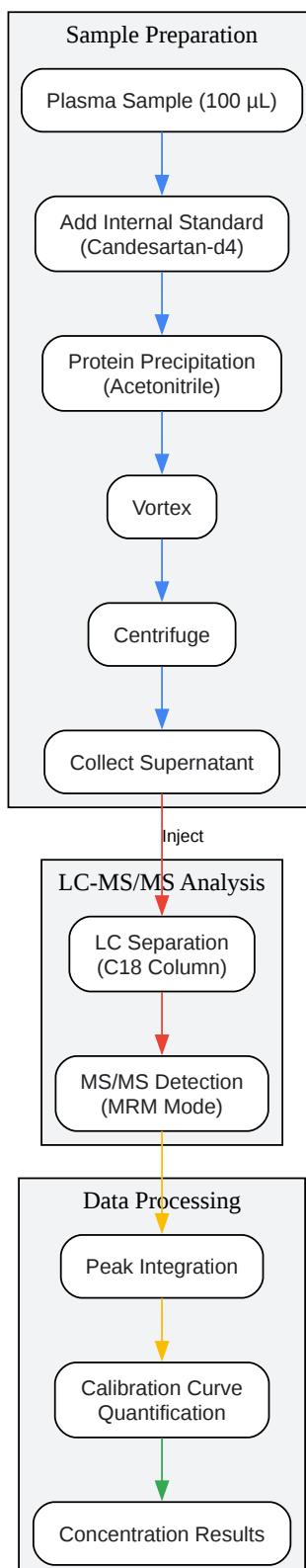
Method Validation

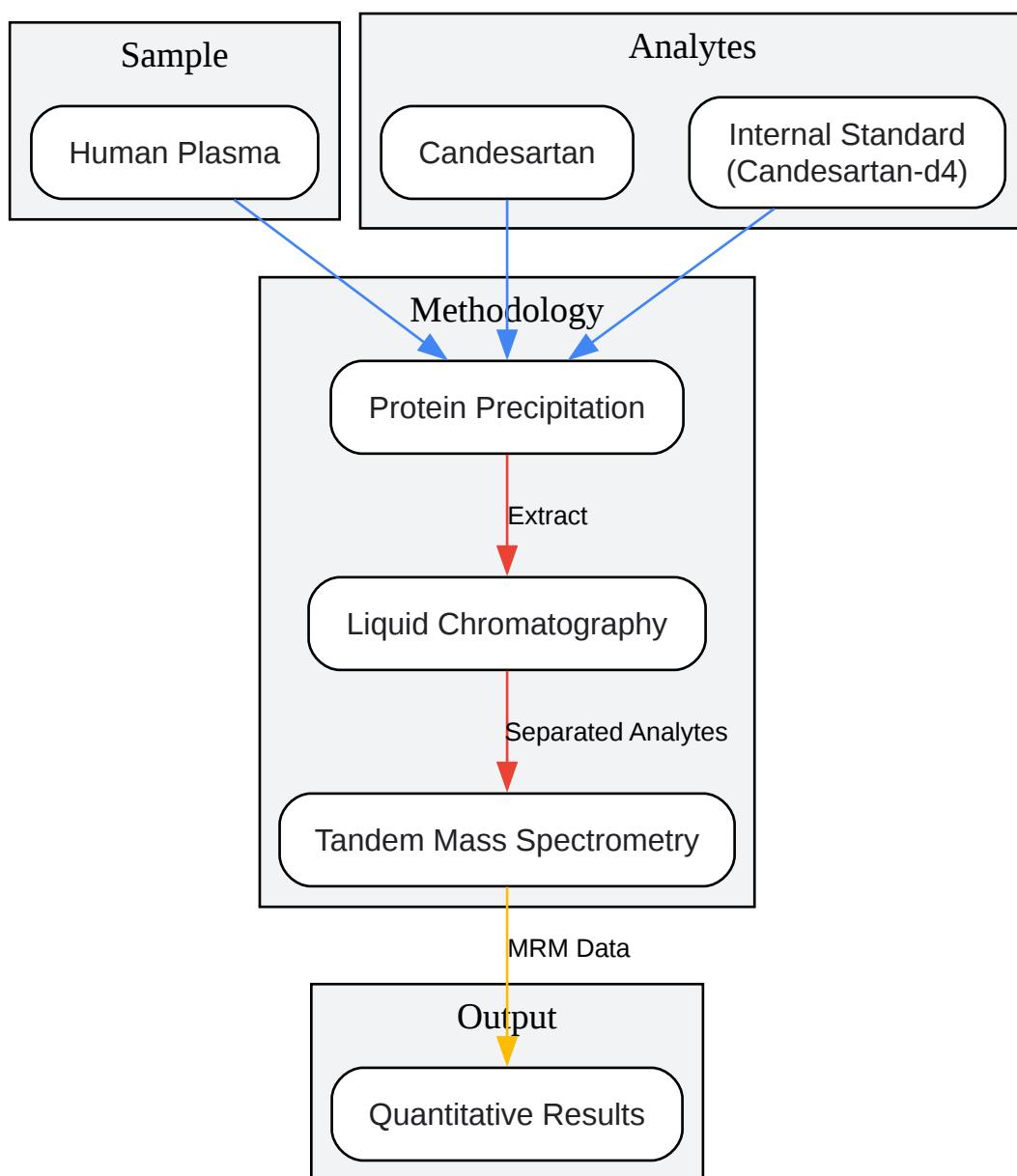
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters are summarized below.

Table 3: Method Validation Summary

Parameter	Result
Linearity Range	1.03 – 307.92 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	1.03 ng/mL
Intra-day Precision (%CV)	$\leq 5.95\%$
Inter-day Precision (%CV)	$\leq 2.79\%$
Accuracy (% Bias)	Within $\pm 15\%$
Mean Recovery	$90.20 \pm 2.52\%$
Matrix Effect	Negligible

Experimental Workflow





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